molecular formula C7H16ClNO B7766897 2-(Oxan-4-yl)ethylazanium;chloride

2-(Oxan-4-yl)ethylazanium;chloride

Cat. No.: B7766897
M. Wt: 165.66 g/mol
InChI Key: PWGRVAAEDDBHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-yl)ethylazanium;chloride is a quaternary ammonium salt characterized by an oxane (tetrahydrofuran-derived) ring linked to an ethylazanium group and a chloride counterion. Such compounds are often explored for pharmaceutical applications, including drug delivery or antimicrobial activity, due to their ability to interact with biological membranes .

Properties

IUPAC Name

2-(oxan-4-yl)ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRVAAEDDBHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(Oxan-4-yl)ethylazanium;chloride
  • Core structure : Oxan-4-yl (tetrahydropyran) ring + ethylazanium group.
  • Key features : The oxane ring provides conformational stability, while the ethylazanium group contributes to cationic character, enhancing solubility in polar solvents.
Comparison Compounds

Xylazine Hydrochloride (CAS 23076-35-9)

  • Structure : Contains a 1,3-thiazine ring instead of oxane, with a xylidine substituent.
  • Molecular formula : C₁₂H₁₆N₂S·HCl.
  • Applications : Veterinary sedative; differs in bioactivity due to the thiazine ring’s electron-rich sulfur atom, which enhances CNS penetration .

2-(3-Methoxy-4-phenylmethoxyphenyl)ethylazanium;chloride Structure: Aromatic phenyl groups with methoxy and benzyloxy substituents. Molecular formula: C₁₆H₁₈ClNO₂. Key difference: Enhanced lipophilicity due to aromatic rings, reducing aqueous solubility compared to oxan-4-yl derivatives .

2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride (CAS 4210-74-6) Structure: Chlorophenoxyacetyl ester linked to diethylazanium. Molecular formula: C₁₄H₂₁Cl₂NO₃. Properties: Higher molecular weight (322.2 g/mol) and rotatable bonds (9) increase flexibility but may reduce membrane permeability .

[2-(3-Chloroanilino)-2-oxoethyl]-ethylazanium chloride (CAS 110332-98-4) Structure: Chloroanilino group + ethylazanium. Applications: Intermediate in pharmaceutical synthesis; the chloro-substituted aromatic ring introduces electrophilic reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polar Surface Area (Ų) Rotatable Bonds Key Functional Groups
This compound ~179.6 (estimated) ~40 3 Oxane, azanium, chloride
Xylazine Hydrochloride 268.8 32.3 2 Thiazine, xylidine
2-(3-Methoxy-4-phenylmethoxyphenyl)ethylazanium;chloride 299.8 40.4 5 Phenyl, methoxy, benzyloxy
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride 322.2 40 9 Chlorophenoxy, ester

Notes:

  • The oxan-4-yl derivative’s lower molecular weight and fewer rotatable bonds suggest superior membrane permeability compared to bulkier analogs like the chlorophenoxyacetyl derivative .
  • Thiazine-based compounds (e.g., Xylazine) exhibit unique pharmacokinetics due to sulfur’s electronegativity, enabling faster tissue distribution .

Stability Considerations :

  • Quaternary ammonium salts with aromatic substituents (e.g., benzyloxy groups) are prone to oxidative degradation, whereas oxan-4-yl derivatives may exhibit better thermal stability due to the saturated ring .

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